Cas no 79-77-6 (beta-Ionone, synthetic)

beta-Ionone, synthetic structure
beta-Ionone, synthetic structure
상품 이름:beta-Ionone, synthetic
CAS 번호:79-77-6
MF:C13H20O
메가와트:192.297304153442
MDL:MFCD00001549
CID:34188

beta-Ionone, synthetic 화학적 및 물리적 성질

이름 및 식별자

    • beta-ionone
    • 4-(2,6,6-Trimethyl-1-cyclohexenyl)-3-buten-2-one
    • β-Ionone
    • b-Ionone
    • IONONE,B
    • OIL
    • (3E)-4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one
    • trans-beta-Ionone
    • (E)-beta-Ionone
    • 4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one
    • .beta.-Ionone
    • (E)-4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one
    • ss-Ionone
    • beta-E-Ionone
    • beta-Cyclocitrylideneacetone
    • 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one
    • 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
    • (3E)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one (ACI)
    • 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (E)- (8CI)
    • (E)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one
    • (E)-4-(2,6,6-Trimethylcyclohex-1-enyl)but-3-en-2-one
    • (E)-β-Ionone
    • Ionone beta
    • trans-β-Ionone
    • trans-β-Lonone
    • β-Ionone
    • beta-Ionon
    • beta-Ionone, synthetic
    • MDL: MFCD00001549
    • 인치: 1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7+
    • InChIKey: PSQYTAPXSHCGMF-BQYQJAHWSA-N
    • 미소: C(/C1=C(C)CCCC1(C)C)=C\C(=O)C
    • BRN: 1909544

계산된 속성

  • 정밀분자량: 192.15100
  • 동위원소 질량: 192.151415
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 292
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 2
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.9
  • 토폴로지 분자 극성 표면적: 17.1

실험적 성질

  • 색과 성상: 옅은 노란색에서 무색의 액체로 제비꽃 향기가 나지만 목재 향기가 비교적 뛰어나다.
  • 밀도: 0.945
  • 융해점: -49°C
  • 비등점: 126-128 ºC (12 mmHg)
  • 플래시 포인트: >110 ºC
  • 굴절률: 1.52
  • 용해도: 0.11g/l insoluble
  • 수용성: Soluble in water (0.11 mg/mI at 20°C).
  • PSA: 17.07000
  • LogP: 3.65820
  • 머크: 14,5056
  • 용해성: 에탄올, 에틸에테르, 프로필렌글리콜에 쉽게 녹고, 물과 글리세린에 약간 녹는다

beta-Ionone, synthetic 보안 정보

beta-Ionone, synthetic 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1219906-2.5kg
(E)-β-Ionone
79-77-6 95%
2.5kg
¥2438 2023-04-13
Enamine
EN300-755077-0.1g
(3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one
79-77-6 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-755077-10.0g
(3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one
79-77-6 95.0%
10.0g
$27.0 2025-03-21
Life Chemicals
F0451-1336-0.25g
beta-Ionone, synthetic
79-77-6 95%+
0.25g
$18.0 2023-09-07
Life Chemicals
F0451-1336-10g
beta-Ionone, synthetic
79-77-6 95%+
10g
$84.0 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2999-25 mg
4-(2,6,6-Trimethyl-1-cyclohexenyl)-3-buten-2-one
79-77-6
25mg
¥378.00 2022-04-26
Life Chemicals
F0451-1336-5g
beta-Ionone, synthetic
79-77-6 95%+
5g
$60.0 2023-09-07
Enamine
EN300-755077-1.0g
(3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one
79-77-6 95.0%
1.0g
$24.0 2025-03-21
Enamine
EN300-755077-25.0g
(3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one
79-77-6 95.0%
25.0g
$35.0 2025-03-21
Enamine
EN300-755077-0.25g
(3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one
79-77-6 95.0%
0.25g
$19.0 2025-03-21

beta-Ionone, synthetic 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: Bromopentacarbonylmanganese ,  N-Methyl-N-(2-pyridinylmethyl)-2-pyridinemethanamine Solvents: Toluene ;  30 min, 90 °C
1.2 Reagents: Acetone Catalysts: Sodium tert-butoxide Solvents: Toluene ;  24 h, 90 °C
참조
Transfer-dehydrogenation of secondary alcohols catalyzed by manganese NNN-pincer complexes
Budweg, Svenja; et al, Chemical Communications (Cambridge, 2019, 55(94), 14143-14146

합성회로 2

반응 조건
1.1 Reagents: Sodium hydroxide ,  Potassium persulfate Catalysts: Nickel sulfate (NiSO4) Solvents: Dichloromethane ,  Water
참조
Nickel-catalyzed oxidation of allylic alcohols with K2S2O8
Yamazaki, Shigekazu; et al, Chemistry Letters, 1989, (8), 1361-4

합성회로 3

반응 조건
1.1 Reagents: Iodine ,  Water Solvents: 1,4-Dioxane ;  24 h, reflux; reflux → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
참조
Iodine/water-mediated deprotective oxidation of allylic ethers to access α,β-unsaturated ketones and aldehydes
Xue, Yuntian; et al, RSC Advances, 2020, 10(25), 14720-14724

합성회로 4

반응 조건
1.1 Solvents: Tetrahydrofuran ;  -78 °C
참조
Accurate Measurements of 13C-13C J-Couplings in the Rhodopsin Chromophore by Double-Quantum Solid-State NMR Spectroscopy
Lai, Wai Cheu; et al, Journal of the American Chemical Society, 2006, 128(12), 3878-3879

합성회로 5

반응 조건
1.1 Reagents: 2-Hydroxy-4-octoxybenzophenone ,  Sulfuric acid Solvents: 1,1,1-Trichloroethane
참조
Synthesis of high purity beta-ionone via Claisen-Schmidt condensation of citral with acetone
, China, , ,

합성회로 6

반응 조건
참조
Deprotection of S,S-acetals
Firouzabadi, H.; et al, Science of Synthesis, 2007, 30, 505-586

합성회로 7

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid
참조
Novel cyclizing agents in β-ionone synthesis from pseudoionone
Markovich, Yu. D.; et al, Khimiko-Farmatsevticheskii Zhurnal, 1998, 32(11), 36-38

합성회로 8

반응 조건
1.1 Reagents: Oxygen Catalysts: Lanthanum iodide ,  4-Methoxy-5-tert-butyl-1,2-benzoquinone Solvents: Acetonitrile ;  1 h, 1 atm, rt
참조
A bio-inspired lanthanum-ortho quinone catalyst for aerobic oxidation of alcohol
Zhang, Ruipu; et al, ChemRxiv, 2020, 1, 1-19

합성회로 9

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  7,7-Dichloro-1,3,5-cycloheptatriene Solvents: Dichloromethane ;  20 min, -30 °C
1.2 20 min, -30 °C
1.3 Reagents: Triethylamine ;  -30 °C; 20 min, -30 °C → rt
참조
Activation of DMSO for Swern-type oxidation by 1,1-dichlorocycloheptatriene
Nguyen, Thanh Vinh; et al, Tetrahedron Letters, 2014, 55(50), 6895-6898

합성회로 10

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Nitromethane
참조
Chemistry of unsaturated ethers. VII. Addition of the acetal of β-C14-aldehyde to 1-ethoxy-2-methyl-1,3-butadiene. A new synthesis of β-C19-aldehyde
Makin, S. M.; et al, Zhurnal Obshchei Khimii, 1961, 31, 3319-23

합성회로 11

반응 조건
1.1 Reagents: Periodic acid Solvents: Tetrahydrofuran
참조
Deblocking of dithioacetals and oxathioacetals using periodic acid under mild nonaqueous conditions
Shi, Xiao-Xin; et al, Tetrahedron Letters, 1996, 37(25), 4331-4334

합성회로 12

반응 조건
1.1 Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; 2 h, 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Photocatalytic E → Z Isomerization of β-Ionyl Derivatives
Livingstone, Keith; et al, Organic Letters, 2019, 21(23), 9677-9680

합성회로 13

반응 조건
1.1 Solvents: Diethyl ether
참조
Substances with the odor of violets. LVI. α- and β-Cyclocitrylideneacetic acids and some related compounds
de Tribolet, P.; et al, Helvetica Chimica Acta, 1954, 37, 1798-1804

합성회로 14

반응 조건
1.1 Solvents: Water
참조
Volatile plant materials. XXVI. Ionones
Naves, Y. R.; et al, Helvetica Chimica Acta, 1943, 26, 2151-65

합성회로 15

반응 조건
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
참조
Palladium-catalyzed synthesis of β-ionone from 2,2,6-trimethylcyclohexanone
Breining, Tibor; et al, Synthetic Communications, 1987, 17(1), 85-8

합성회로 16

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Nitromethane
참조
Synthesis of retinals labeled with carbon-13 in the cyclohexene ring
Gebhard, R.; et al, Recueil des Travaux Chimiques des Pays-Bas, 1989, 108(6), 207-14

합성회로 17

반응 조건
1.1 Catalysts: Sulfuric acid ;  25 °C
참조
Sulfuric acid
Krow, Grant R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

합성회로 18

반응 조건
1.1 Catalysts: Sulfuric acid ;  25 °C
참조
Sulfuric Acid
Krow, Grant R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

합성회로 19

반응 조건
1.1 Reagents: Lithium chloride Solvents: Dimethyl sulfoxide ,  Water
참조
A mild and efficient method for selective cleavage of ketals and acetals using lithium chloride in water-dimethyl sulfoxide
Mandal, Pijus Kumar; et al, Tetrahedron Letters, 1997, 38(41), 7271-7274

합성회로 20

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Hexane ,  Water
1.2 Reagents: Sodium hydroxide Solvents: Water
참조
Synthesis of β-ionone
Vani, Parimi V. S. N.; et al, Synthetic Communications, 2001, 31(2), 219-224

beta-Ionone, synthetic Raw materials

beta-Ionone, synthetic Preparation Products

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:79-77-6)4-(2,6,6-Trimethyl-1-cyclohexenyl)-3-buten-2-one
2473161
순결:98%
재다:Company Customization
가격 ($):문의